molecular formula C9H8N4O2 B2900183 4-Amino-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid CAS No. 1494183-95-7

4-Amino-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid

Cat. No. B2900183
CAS RN: 1494183-95-7
M. Wt: 204.189
InChI Key: KETXSSYYGODDFF-UHFFFAOYSA-N
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Description

“4-Amino-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid” is a heterocyclic compound . It is part of the triazole family, which are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 . Triazoles are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their significant biological activities . Various synthetic methods have been reported that provide access to a wide range of 1,2,4-triazole via multistep synthetic routes . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .


Chemical Reactions Analysis

Triazole compounds are known for their unique electronic properties . They undergo a transformation between the enol and keto forms after excited-state proton transfer . The extensive hydrogen bonding interactions between the cations and anions lead to a complex 3D network .

Scientific Research Applications

Chemotherapy Applications

Triazoles have been studied for their potential use in chemotherapy due to their high nitrogen content. They can be used in the synthesis of compounds with antiproliferative effects against various cancer cells .

Antimicrobial Activities

The triazole ring structure is known to exhibit antimicrobial properties. Research has shown that triazoles can be effective against fungal strains such as Candida albicans and Rhizopus oryzae .

Synthesis of Novel Medicines

The versatility of triazoles allows for the creation of novel medicines. Scientists are continuously exploring new synthetic pathways using triazole compounds to develop new therapeutic agents .

Propellants and Explosives

Due to their high nitrogen content, triazoles are also researched for use in propellants and explosives. They can contribute to the development of more stable and efficient materials in these fields .

Pyrotechnics

Similar to their use in explosives, triazoles can be applied in pyrotechnics to create various effects due to their energetic properties .

Antiproliferative Agents

Specific triazole compounds have shown noteworthy antiproliferative effects against human acute myeloid leukemia (AML) cells, indicating potential applications in cancer treatment .

Synthetic Chemistry

Triazoles serve as key intermediates in synthetic chemistry, enabling the construction of complex molecules for various research applications .

Click Chemistry

The triazole ring is a fundamental component in click chemistry, a method used widely in medicinal chemistry for joining molecules quickly and reliably under mild conditions .

ResearchGate - Chemistry, Synthesis and Pharmaceutical Importance of 1,2,4-Triazoles IntechOpen - 1,2,3-Triazoles: Synthesis and Biological Application Springer - Design, synthesis and antimicrobial activities of 1,2,3-triazole Springer - A review on ‘triazoles’: their chemistry, synthesis and … Springer - Strategies for synthesis of 1,2,4-triazole-containing scaffolds using 3 …

Future Directions

Given the significant biological activities of triazole compounds, there is a continuous interest in developing new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is also a future direction .

properties

IUPAC Name

5-amino-3-phenyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-8-7(9(14)15)13(12-11-8)6-4-2-1-3-5-6/h1-5H,10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETXSSYYGODDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid

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